1-ethyl-2-methyl-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide
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Overview
Description
1-ethyl-2-methyl-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group, a methyl group, and a trifluoroethyl group attached to the imidazole ring, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-methyl-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of 1,2-diamines with aldehydes or ketones under acidic or basic conditions.
Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the imidazole derivative with sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance reaction efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-methyl-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Trifluoroethyl halides, sulfonyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced imidazole derivatives.
Scientific Research Applications
1-ethyl-2-methyl-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-ethyl-2-methyl-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target proteins .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-methylimidazole: Similar structure but lacks the trifluoroethyl and sulfonamide groups.
2,2,2-Trifluoroethylamine: Contains the trifluoroethyl group but lacks the imidazole ring and sulfonamide group.
Trifluoromethanesulfonic acid 2,2,2-trifluoroethyl ester: Contains the trifluoroethyl group and sulfonic acid ester but lacks the imidazole ring.
Uniqueness
1-ethyl-2-methyl-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its lipophilicity and metabolic stability, while the sulfonamide group contributes to its potential biological activities.
Properties
IUPAC Name |
1-ethyl-2-methyl-N-(2,2,2-trifluoroethyl)imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3O2S/c1-3-14-4-7(13-6(14)2)17(15,16)12-5-8(9,10)11/h4,12H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGOGYJGGLVQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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